1-[1-(4-Chlorophenyl)cyclopropyl]methanamine
Overview
Description
1-[1-(4-Chlorophenyl)cyclopropyl]methanamine is an organic compound with the molecular formula C10H12ClN It is characterized by a cyclopropyl group attached to a methanamine moiety, with a 4-chlorophenyl substituent on the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the methanamine group. One common method involves the reaction of 4-chlorophenylmagnesium bromide with cyclopropanecarboxaldehyde, followed by reductive amination to introduce the methanamine group. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like hydroxide or alkoxide ions replace the chlorine, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
1-[1-(4-Chlorophenyl)cyclopropyl]methanamine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on biochemical pathways. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
- 1-[1-(3-Chlorophenyl)cyclopropyl]methanamine hydrochloride
- 1-[1-(4-Fluorophenyl)cyclopropyl]methanamine hydrochloride
- 1-[1-(Phenoxymethyl)cyclopropyl]methanamine
Comparison: 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine is unique due to the presence of the 4-chlorophenyl group, which influences its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., fluorine or phenoxymethyl groups), this compound may exhibit distinct properties in terms of binding affinity, reactivity, and potential applications. The chlorine atom’s electron-withdrawing effect can also impact the compound’s stability and reactivity in various chemical reactions.
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopropyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHKUEKHNVGRTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399538 | |
Record name | 1-[1-(4-chlorophenyl)cyclopropyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69385-29-1 | |
Record name | 1-[1-(4-chlorophenyl)cyclopropyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1-(4-chlorophenyl)cyclopropyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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